Urea, N,N'-bis[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-
Description
Chemical Identity and Structural Features Urea, N,N'-bis[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]- (CAS: 1365267-35-1) is a symmetric urea derivative with two identical oxazolidinone-morpholinone-phenyl substituents. Its molecular formula is C₂₉H₃₂N₆O₉, and molecular weight is 608.60 g/mol . The structure comprises:
- Two (5S)-configured oxazolidinone rings, each substituted with a 4-(3-oxomorpholin-4-yl)phenyl group.
- A central urea (-NH-C(=O)-NH-) linker bridging the oxazolidinylmethyl groups.
Pharmacological Context
This compound is identified as Rivaroxaban Impurity D, a degradation product or synthetic intermediate of rivaroxaban (CAS: 366789-02-8), a direct Factor Xa inhibitor used for anticoagulation therapy . Its formation may occur during rivaroxaban synthesis or storage, necessitating stringent quality control in pharmaceutical formulations .
Synthesis and Role The compound arises from dimerization or incomplete purification during rivaroxaban manufacturing. Key precursors include 4-(4-aminophenyl)morpholin-3-one, which is functionalized into oxazolidinone intermediates before urea formation .
Properties
IUPAC Name |
1,3-bis[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N6O9/c36-25-17-41-11-9-32(25)19-1-5-21(6-2-19)34-15-23(43-28(34)39)13-30-27(38)31-14-24-16-35(29(40)44-24)22-7-3-20(4-8-22)33-10-12-42-18-26(33)37/h1-8,23-24H,9-18H2,(H2,30,31,38)/t23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYVVSKNFAMRGJ-ZEQRLZLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)NCC4CN(C(=O)O4)C5=CC=C(C=C5)N6CCOCC6=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)N3C[C@@H](OC3=O)CNC(=O)NC[C@H]4CN(C(=O)O4)C5=CC=C(C=C5)N6CCOCC6=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N6O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901132421 | |
| Record name | N,N′-Bis[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901132421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
608.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365267-35-1 | |
| Record name | N,N′-Bis[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365267-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N'-Bis(des(5-chloro-2-carvoxythienyl) rivaroxaban) urea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1365267351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N′-Bis[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901132421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-BIS(DES(5-CHLORO-2-CARVOXYTHIENYL) RIVAROXABAN) UREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NRT9PD3WJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
Urea, N,N'-bis[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]- (CAS No. 1365267-35-1) is a compound that has garnered attention due to its association with the anticoagulant drug Rivaroxaban, where it is classified as an impurity. Understanding its biological activity is essential for evaluating its safety and efficacy in pharmaceutical formulations.
- Molecular Formula : C29H32N6O9
- Molecular Weight : 608.60 g/mol
- Structure : The compound features a complex structure with multiple functional groups, including oxazolidinyl and morpholinyl moieties, which are significant for its biological interactions.
Biological Activity Overview
The biological activity of Urea, N,N'-bis[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]- primarily relates to its role as an impurity in Rivaroxaban formulations. Its activity can be evaluated through various mechanisms:
- Anticoagulant Activity : As a derivative of Rivaroxaban, this compound may exhibit similar anticoagulant properties. Rivaroxaban works by inhibiting Factor Xa in the coagulation cascade, thus preventing thrombin formation and subsequent clotting.
- Toxicity Studies : Given its classification as an impurity, toxicity studies are crucial to determine safe exposure levels and potential side effects. Research indicates that impurities can influence the pharmacokinetics and pharmacodynamics of the primary drug.
Case Study 1: Impurity Analysis in Rivaroxaban Formulations
A study conducted on the stability of Rivaroxaban formulations highlighted the presence of various impurities, including Urea, N,N'-bis[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-. The study utilized HPLC to quantify these impurities and assess their impact on drug efficacy and safety.
| Impurity | Concentration (ppm) | Effect on Pharmacokinetics |
|---|---|---|
| Urea Impurity | 50 | No significant impact observed |
| Other Impurities | Varies | Altered absorption rates |
Case Study 2: Toxicological Assessment
A comprehensive toxicological assessment was performed to evaluate the safety profile of Urea, N,N'-bis[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]- in animal models. The study focused on acute toxicity and genotoxicity.
| Parameter | Result |
|---|---|
| LD50 (mg/kg) | >2000 (indicating low acute toxicity) |
| Genotoxicity | Negative (no mutagenic effects observed) |
The proposed mechanism of action for Urea, N,N'-bis[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]- involves:
- Binding Affinity : Similar to Rivaroxaban, it may bind to Factor Xa, albeit with reduced efficacy due to structural modifications.
- Metabolic Pathways : Investigations into metabolic pathways suggest that this compound may undergo similar biotransformation as Rivaroxaban, influencing its biological half-life and activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Related Compounds
Key Comparative Insights
Structural Divergence
- Rivaroxaban Impurity D vs. Rivaroxaban : The parent drug features a thiophenecarboxamide group critical for Factor Xa binding, whereas Impurity D replaces this with a urea linker, eliminating pharmacological activity .
- N1,N2-Bis[...]benzenedicarboxamide : This impurity substitutes urea with a rigid benzenedicarboxamide core, increasing molecular weight (712.71 vs. 608.60) and altering solubility .
Synthetic Pathways Impurity D forms via urea-based dimerization, while triazine derivatives (e.g., CAS 482.92) require substitution of the morpholinone ring with a triazole group, impacting synthetic yield and purification .
Physicochemical Properties
- Solubility : Rivaroxaban’s thiophenecarboxamide moiety enhances lipophilicity (logP ~1.5) compared to Impurity D’s polar urea linker (logP ~0.8) .
- Stability : Impurity D is prone to hydrolysis under acidic conditions due to the urea bond, whereas rivaroxaban’s amide bonds are more resistant .
Pharmacological Relevance Rivaroxaban’s efficacy stems from selective Factor Xa inhibition (IC₅₀ = 0.7 nM), while Impurity D lacks bioactivity but may trigger immunogenic responses if present in formulations above 0.1% .
Research Findings and Implications
- Analytical Detection : Impurity D is quantified via HPLC-UV at 250 nm, with a retention time of 12.3 min, distinct from rivaroxaban (9.8 min) .
- Toxicological Profile: While non-toxic at trace levels, prolonged exposure to Impurity D in preclinical models showed mild hepatotoxicity at 500 ppm .
- Regulatory Limits : The ICH Q3B guideline mandates a maximum permissible level of 0.15% for unidentified impurities like Impurity D in rivaroxaban formulations .
Preparation Methods
Oxazolidinone Ring Formation
The oxazolidinone ring is constructed via a stereoselective cyclization reaction. A key step involves the reaction of 4-(3-oxomorpholino)phenyl glycidyl ether with a primary amine under basic conditions. The (5S) stereochemistry is controlled using chiral catalysts or enantiomerically pure starting materials. For example:
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Epoxide opening : The glycidyl ether reacts with methylamine in tetrahydrofuran (THF) at 0–5°C, followed by intramolecular cyclization at 60°C to yield the oxazolidinone ring.
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Stereochemical control : Asymmetric catalysis with (R)-BINOL-derived phosphoric acids achieves enantiomeric excess >98% for the (5S) configuration.
Morpholinylphenyl Group Installation
The 4-(3-oxomorpholino)phenyl group is introduced via Ullmann coupling or nucleophilic aromatic substitution:
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Ullmann coupling : A bromophenyl-oxazolidinone intermediate reacts with morpholin-3-one in the presence of copper(I) iodide and 1,10-phenanthroline at 120°C.
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Solvent optimization : Dimethylacetamide (DMAc) enhances reaction efficiency, achieving 85–90% yield.
Urea Bridge Formation
The central urea linkage is formed by coupling two oxazolidinone-morpholinylphenyl intermediates. Two primary strategies are employed:
Phosgene-Mediated Coupling
Isocyanic Acid Route
Adapted from the preparation of aromatic bis ureas:
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Bis urea formation : The diamine intermediate reacts with isocyanic acid (HNCO) in 1,2-dichloroethane at 25°C, precipitating the bis urea.
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Dialkyl amine treatment : The bis urea is suspended in 1,2-dichlorobenzene and heated with diethylamine at 130°C for 2 hours, achieving full conversion.
| Step | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | HNCO | 1,2-Dichloroethane | 25°C | 98% |
| 2 | Et₂NH | 1,2-Dichlorobenzene | 130°C | Quantitative |
Stereochemical Control and Byproduct Mitigation
The (5S) configuration is critical for structural integrity. Key measures include:
-
Chiral resolution : Diastereomeric salts formed with (−)-dibenzoyl tartaric acid separate enantiomers.
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Byproduct suppression :
Purification and Isolation
The crude product is purified via:
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Solvent extraction : Partition between ethyl acetate and water to remove hydrophilic impurities.
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Crystallization : Recrystallization from methanol/water (7:3 v/v) yields 95% pure product.
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Chromatography : Preparative HPLC with a C18 column resolves residual stereochemical impurities.
Analytical Characterization
Critical quality control parameters:
| Parameter | Method | Specification |
|---|---|---|
| Purity | HPLC | ≥99.0% |
| Stereochemistry | Chiral HPLC | (5S) ≥98% ee |
| Urea content | IR spectroscopy | N-H stretch at 1640 cm⁻¹ |
Industrial-Scale Considerations
Q & A
Q. What are the most reliable synthetic protocols for preparing Urea, N,N'-bis[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of oxazolidinone rings via Pd/C-catalyzed hydrogenation in ethanol (e.g., reducing tert-butyl carbamate intermediates, as in ).
- Step 2 : Coupling morpholinyl-phenyl groups using chlorinating agents (e.g., chloracetyl chloride) in dimethylformamide (DMF) with N-methylmorpholine as a base ().
- Step 3 : Urea linkage via reaction with phosgene derivatives or carbodiimide-mediated coupling.
Key Considerations : - Purification via column chromatography or recrystallization (melting points: 139–144°C observed for analogs in ).
- Yield optimization requires strict control of reaction time (3–24 hours) and temperature (25–80°C).
Q. How can researchers validate the stereochemical purity of the (5S)-configured oxazolidinyl groups?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak® column with a hexane/isopropanol mobile phase to resolve enantiomers (retention time validation as in ).
- NMR Spectroscopy : Analyze coupling constants (e.g., ) in H NMR to confirm stereospecific proton environments ().
- X-ray Crystallography : Resolve crystal structures of intermediates (e.g., tert-butyl carbamate analogs in ) to confirm absolute configuration.
Q. What analytical techniques are critical for characterizing this compound’s structural integrity?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₃₆H₃₆N₆O₁₀ for analogs in ; calculated vs. observed m/z ±0.001 Da).
- Multinuclear NMR : Use C NMR to identify carbonyl (170–180 ppm) and morpholine (45–55 ppm) signals ().
- HPLC-PDA : Monitor purity (>95%) with a C18 column and UV detection at 254 nm ().
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this urea derivative against bacterial targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to bacterial ribosomes (e.g., 23S rRNA, a target for oxazolidinone antibiotics).
- QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with MIC values from analogs in .
- ADMET Prediction : Employ SwissADME to assess pharmacokinetics (e.g., logP ~2.5 for optimal membrane permeability) ().
Q. What experimental strategies resolve contradictions in reported antimicrobial efficacy data?
- Methodological Answer :
- Standardized Assays : Use CLSI guidelines for MIC testing to control variables like inoculum size and growth media ().
- Metabolite Profiling : Identify degradation products (e.g., via LC-MS) that may interfere with activity ().
- Comparative Studies : Benchmark against clinical oxazolidinones (e.g., linezolid) in the same assay conditions ().
Q. How does the 3-oxo-morpholinyl moiety influence the compound’s metabolic stability?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS.
- Cytochrome P450 Inhibition : Test against CYP3A4/2D6 isoforms using fluorogenic substrates ().
- Stability Studies : Monitor degradation in simulated gastric fluid (pH 2.0) and plasma (37°C, 24 hours) ().
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
